ethyl (2Z)-2-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate
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Overview
Description
Ethyl 2-[(2,5-dimethoxyphenyl)hydrazono]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate is a complex organic compound with a unique structure that includes both hydrazone and isoindoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,5-dimethoxyphenyl)hydrazono]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate typically involves the condensation of ethyl 2-oxo-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate with 2,5-dimethoxyphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,5-dimethoxyphenyl)hydrazono]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Ethyl 2-[(2,5-dimethoxyphenyl)hydrazono]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,5-dimethoxyphenyl)hydrazono]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate involves its interaction with various molecular targets. The hydrazone moiety can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also generate reactive oxygen species (ROS) under certain conditions, contributing to its biological effects. Pathways involved include oxidative stress response and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2,4-dimethoxyphenyl)hydrazono]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate
- Dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,5-piperidinedicarboxylate
Uniqueness
Ethyl 2-[(2,5-dimethoxyphenyl)hydrazono]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate is unique due to the presence of both hydrazone and isoindoline moieties, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C23H25N3O6 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2,5-dimethoxyphenyl)hydrazinylidene]-5-(1,3-dioxoisoindol-2-yl)pentanoate |
InChI |
InChI=1S/C23H25N3O6/c1-4-32-23(29)18(24-25-19-14-15(30-2)11-12-20(19)31-3)10-7-13-26-21(27)16-8-5-6-9-17(16)22(26)28/h5-6,8-9,11-12,14,25H,4,7,10,13H2,1-3H3/b24-18- |
InChI Key |
NMPWHVSIZWEBIV-MOHJPFBDSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=CC(=C1)OC)OC)/CCCN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)OC)OC)CCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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